molecular formula C8H11ClN2OS B8448515 2-Acetylamino-4-(3-chloropropyl)thiazole

2-Acetylamino-4-(3-chloropropyl)thiazole

Cat. No. B8448515
M. Wt: 218.70 g/mol
InChI Key: CFCAKHLIDQLRQU-UHFFFAOYSA-N
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Patent
US04742057

Procedure details

To a suspension of 2-acetylamino-4-(3-hydroxypropyl)thiazole (1.5 g) in chloroform (2 ml) was added thionyl chloride (1.1 ml) and the mixture was warmed at 60° C. After the reaction was finished, the reaction mixture was poured into ice water and neutralized with an aqueous solution of sodium hydrogen carbonate. The mixture was extracted with chloroform and the extract was dried over magnesium sulfate and concentrated to give 2-acetylamino-4-(3-chloropropyl)thiazole (1.50 g).
Name
2-acetylamino-4-(3-hydroxypropyl)thiazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][CH2:11][CH2:12]O)[N:9]=1)(=[O:3])[CH3:2].S(Cl)([Cl:16])=O.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl>[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][CH2:11][CH2:12][Cl:16])[N:9]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
2-acetylamino-4-(3-hydroxypropyl)thiazole
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)CCCO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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